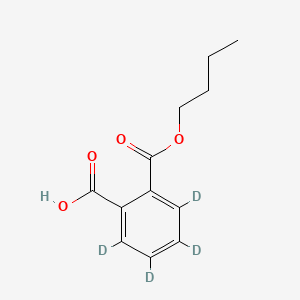

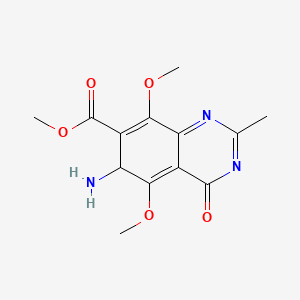

![molecular formula C11H10N4 B588467 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 147057-17-8](/img/structure/B588467.png)

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

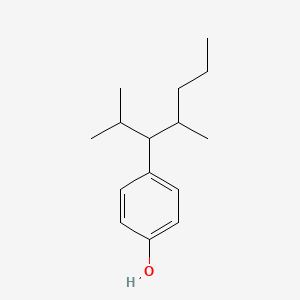

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is a mutagenic heterocyclic amine . It is a food-derived carcinogen that has been found in high temperature-cooked fish and meats .

Synthesis Analysis

The synthesis of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline involves several steps. One method involves the potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2′-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule . Another method involves the intramolecular cyclization of 1- (2-isocyanophenyl)-1H-imidazole .Molecular Structure Analysis

The molecular structure of 3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline is complex and involves multiple functional groups . It is a quinoxaline derivative .Chemical Reactions Analysis

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline undergoes various chemical reactions. It is activated by hydroxylation and subsequent O-acetylation via the cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2, respectively, in UV5 cells expressing the human enzymes to a metabolite that reacts with DNA to form adducts .科学的研究の応用

Chemical Identification and Quantification

Analytical Method Development

Jinap et al. (2019) developed a sensitive LC–ESI–MS/MS method for characterizing and quantifying heterocyclic amine compounds, including 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), among others, in cooked chicken. The method achieved excellent selectivity and sensitivity, enabling accurate quantitation of these compounds with satisfactory recovery rates and precision (Jinap et al., 2019).

Synthesis of Quinoxaline Derivatives

Xie et al. (2017) reported a green and novel method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, utilizing dimethyl sulfoxide as both reactant and solvent. This method provided a wide range of products with moderate to excellent yields, highlighting the versatility and efficiency of the synthetic approach for creating complex quinoxaline derivatives (Xie et al., 2017).

Detection in Urine Samples

Andrés et al. (2010) proposed a rapid and simple method for separating and detecting heterocyclic aromatic amines, including 2-Amino-3,8-dimethyl-imidazo[4,5-f]quinoxaline (MeIQx), in human urine samples using capillary liquid chromatography with evaporated light-scattering detection. This method reflects daily intake and recent exposure to these compounds, providing insights into human exposure levels (Andrés et al., 2010).

Health Implications

- Genotoxicity Studies: Research on the genotoxic potential of heterocyclic amines, including MeIQx, demonstrated significant DNA damage in human peripheral blood mononuclear cells. The study also explored the protective effects of phenolic extracts derived from olive, olive oil, and olive leaves against DNA damage induced by these compounds, suggesting potential dietary strategies to mitigate the genotoxic effects (Fuccelli et al., 2018).

Chemical Synthesis and Properties

- Novel Synthesis Approaches: Chen et al. (2020) synthesized benzo[4,5]imidazo[1,2-a]quinoxaline derivatives through an I2-mediated direct sp3 C–H amination reaction. This method, free from transition metals, is simple, scalable, and yields high productivities, demonstrating an efficient pathway for constructing complex quinoxaline frameworks (Chen et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

3,4-dimethylimidazo[4,5-f]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-7-5-8-9(13-4-3-12-8)10-11(7)15(2)6-14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVZGAFWTJXPMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CN=C2C3=C1N(C=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

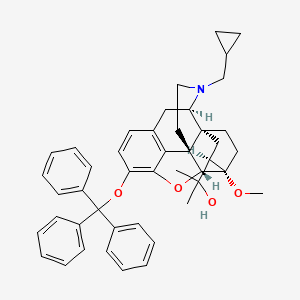

![(2R,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B588393.png)

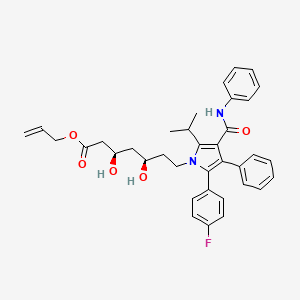

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)